molecular formula C21H20ClN3O4 B2508276 N-(4-((4-chlorobenzyl)oxy)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105208-32-9

N-(4-((4-chlorobenzyl)oxy)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No.: B2508276
CAS No.: 1105208-32-9
M. Wt: 413.86
InChI Key: GXSAJDCRTGUDNL-UHFFFAOYSA-N
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Description

N-(4-((4-chlorobenzyl)oxy)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a complex organic compound with a multifaceted chemical structure. This compound is known for its unique properties and its applications across various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((4-chlorobenzyl)oxy)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide typically involves a multi-step process. Key steps include:

  • Formation of the intermediate compounds: : Starting from 4-chlorobenzyl chloride, it reacts with phenol in the presence of a base to yield the 4-((4-chlorobenzyl)oxy)phenol intermediate.

  • Coupling reaction: : The intermediate is then coupled with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid in the presence of a suitable coupling reagent to form the final product.

Industrial Production Methods: The industrial production typically follows similar synthetic routes but is optimized for larger scale synthesis. Reaction conditions are carefully controlled to ensure high yield and purity of the product, often using continuous flow techniques and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form hydroxylated derivatives.

  • Reduction: : Reduction reactions might lead to the formation of amine derivatives.

  • Substitution: : Various substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the compound.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Ammonia, primary and secondary amines.

Major Products: The reactions typically yield hydroxylated products, amine derivatives, and substituted variants depending on the specific reaction and conditions applied.

Scientific Research Applications

N-(4-((4-chlorobenzyl)oxy)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide finds applications across several domains:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules.

  • Biology: : Studied for its potential bioactivity and interaction with biological molecules.

  • Medicine: : Investigated for possible therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through various mechanisms, often involving specific molecular targets and pathways:

  • Molecular Targets: : It may interact with specific enzymes or receptors.

  • Pathways: : The compound might influence cellular signaling pathways, leading to alterations in cell function or gene expression.

Comparison with Similar Compounds

N-(4-((4-chlorobenzyl)oxy)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide stands out due to its specific chemical structure which imparts unique properties and reactivities.

Similar Compounds

  • N-(4-benzyloxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide.

  • N-(4-methoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide.

While these compounds share a core structure, variations in substituents can lead to differences in their chemical behavior and applications.

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Properties

IUPAC Name

N-[4-[(4-chlorophenyl)methoxy]phenyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-13-18(20(27)25-21(28)23-13)10-11-19(26)24-16-6-8-17(9-7-16)29-12-14-2-4-15(22)5-3-14/h2-9H,10-12H2,1H3,(H,24,26)(H2,23,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSAJDCRTGUDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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